1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core substituted with a 6-(trifluoromethyl)pyridin-3-yl group. Pyrrole-dione derivatives are known for their role in modulating enzymatic activity, particularly in signaling pathways involving phospholipases .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(5-14-7)15-8(16)3-4-9(15)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNDLJAQBINDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C(=O)C=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl substituent. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is introduced through a reaction involving the pyridine derivative. This step often requires the use of strong bases or acids to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have indicated that derivatives of this compound exhibit promising antimalarial properties. For instance, the compound has been evaluated for its inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibitors targeting this enzyme can potentially disrupt the growth of the parasite, making it a viable candidate for antimalarial drug development .
Anticancer Properties
Research has shown that 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione and its derivatives exhibit anticancer activities against various cell lines. In vitro studies have demonstrated cytotoxic effects on cancer cells such as A549 (lung cancer) and K562 (leukemia) at micromolar concentrations. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .
Agricultural Applications
Fungicidal Activity
The compound has also been investigated for its antifungal properties. Bioassays reveal that certain derivatives show significant activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that the compound could be utilized in developing new fungicides for crop protection .
Insecticidal Properties
In addition to antifungal applications, some derivatives have demonstrated insecticidal activity against pests such as Spodoptera frugiperda. The efficacy of these compounds indicates their potential role in integrated pest management strategies in agriculture .
Materials Science Applications
Polymer Chemistry
The unique structure of this compound allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | Varies | Inhibition of dihydroorotate dehydrogenase |
| Anticancer | A549 (lung cancer) | 10 - 100 | Significant reduction in cell viability |
| Antifungal | Botrytis cinerea | 50 | High inhibition rate |
| Insecticidal | Spodoptera frugiperda | 500 | Moderate insecticidal activity |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| 1-(6-(trifluoromethyl)pyridin-3-yl)-... | X | Doxorubicin | Y |
| Other Derivative A | Z | Cisplatin | W |
Mechanism of Action
The mechanism of action of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The pyrrole-2,5-dione moiety can form hydrogen bonds and other interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
U-73122 vs. U-73343
- U-73122: 1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione.
- U-73343 : Pyrrolidine-2,5-dione analog of U-73122.
Key Insight : The unsaturated pyrrole-dione ring in U-73122 is critical for inhibiting phospholipase C (PLC) and downstream signaling, while saturation (pyrrolidine-dione) abolishes activity . This highlights the necessity of the α,β-unsaturated diketone moiety for biological efficacy.
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
| Parameter | Target Compound (CF₃) | Methoxy Analog (OMe) |
|---|---|---|
| Lipophilicity | High (CF₃ is lipophilic) | Moderate (OMe is polar) |
| Electron Effects | Strong electron-withdrawing | Electron-donating |
| Potential Bioactivity | Likely enhanced target binding | Reduced membrane permeability |
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline
- Core Structure : Aniline derivative with dual CF₃ groups.
- Application : Intermediate in synthesizing pyrrolo-pyridazine carboxamides (e.g., EP 4,374,877 A2) .
| Parameter | Target Compound | Aniline Derivative |
|---|---|---|
| Core Functional Group | Pyrrole-dione | Aniline |
| CF₃ Role | Enhances enzyme inhibition | Stabilizes aromatic interactions |
| Therapeutic Target | PLC or kinase inhibition | Likely kinase/protease targets |
Key Insight : While both compounds utilize CF₃ for stability, the pyrrole-dione core in the target compound may target PLC pathways, whereas the aniline derivative is tailored for heterocyclic drug synthesis .
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione
- Substituent: Aminooxyhexyl chain.
- Properties: MW = 212.245; m.p. = 135–137°C; soluble in methanol/ether .
| Parameter | Target Compound | Aminooxyhexyl Analog |
|---|---|---|
| Substituent Flexibility | Rigid pyridinyl group | Flexible hexyl chain |
| Solubility | Moderate (CF₃ reduces H-bonding) | High (polar aminooxy group) |
| Biological Role | Enzyme inhibition | Potential probe for oxidative stress |
Key Insight: The aminooxyhexyl analog’s flexible chain may facilitate interactions with redox-sensitive targets, whereas the rigid pyridinyl group in the target compound favors precise enzyme binding .
Data Table: Structural and Functional Comparison
Biological Activity
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione (CAS No. 138949-38-9) is a synthetic compound characterized by the presence of a trifluoromethyl group on a pyridine ring and a pyrrole-2,5-dione moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₀H₅F₃N₂O₂
- Molecular Weight : 242.15 g/mol
- Structure : The compound features a pyridine ring with a trifluoromethyl substituent and a pyrrole-2,5-dione structure, which influences its interactions with biological targets.
The mechanism of action for this compound involves:
- Hydrophobic Interactions : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins.
- Hydrogen Bonding : The pyrrole-2,5-dione moiety can form hydrogen bonds with amino acid residues in target proteins, influencing binding affinity and specificity.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. For instance:
- A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines (e.g., HCT116) with GI50 values ranging from to M .
- These compounds were shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to potential applications in targeted cancer therapies .
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties:
- Studies revealed that certain derivatives could inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
- The anti-inflammatory activity was assessed using both antiproliferative studies and cytokine production assays.
Synthesis and Testing
A series of experiments were conducted to synthesize various derivatives of pyrrole-2,5-dione to evaluate their biological activities:
- Synthesis : Derivatives were synthesized through reactions involving 3,4-dichloro-pyrrole intermediates treated with appropriate amines.
- Testing for Anticancer Activity : Compounds were tested against colon cancer cell lines, showing promising results in inhibiting tumor growth in vivo .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-amino-3-chloro-pyrrole derivatives | Similar scaffold | Inhibitory effects on EGFR and VEGFR2 |
| Fluorinated Pyridines | Trifluoromethyl group | Varying reactivity and applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between pyridine and pyrrole-dione precursors. Key steps include:
- Using Pd-based catalysts for coupling reactions under inert atmospheres (e.g., nitrogen) .
- Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in polar solvents (e.g., ethanol).
- Purity validation by HPLC (>98%) and NMR spectroscopy (e.g., δ 8.96 ppm for pyridine protons in DMSO-d6) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the trifluoromethyl-pyridine and pyrrole-dione moieties. For example, the pyridinyl proton appears as a singlet near δ 8.9–9.0 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 216–234 for related analogs) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography : Resolve structural ambiguities if crystallization is feasible .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases, phosphatases, or ion channels due to structural similarity to U-73122 (a PLC inhibitor) .
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., PLC inhibition) or cell viability assays (MTT/WST-1) at 1–100 µM concentrations.
- Positive Controls : Compare with known inhibitors (e.g., U-73122 for PLC) to validate assay conditions .
Advanced Research Questions
Q. What strategies are effective in elucidating the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- CRISPR/Cas9 Knockout Models : Identify target proteins by knocking out candidate genes (e.g., TRPC3 or PLC isoforms) and assessing compound efficacy .
- Pull-Down Assays : Use biotinylated analogs for target identification via streptavidin affinity chromatography.
- Calcium Imaging : Measure intracellular Ca2+ flux (e.g., Fluo-4 dye) to link activity to Ca2+-dependent pathways .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the trifluoromethyl group (e.g., replace with Cl, Br) or pyrrole-dione substituents .
- In Silico Docking : Use Schrödinger or AutoDock to predict binding modes against targets like PLC or TRP channels.
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), buffer conditions (pH 6.5–7.4), and incubation times .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates that may vary between in vitro and in vivo models .
- Orthogonal Validation : Confirm results with alternative methods (e.g., Western blot for protein activity alongside enzymatic assays) .
Q. What formulation strategies enhance solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 (20:80 v/v) for IP/IV administration.
- Nanoparticle Encapsulation : Employ PLGA or liposomes to improve aqueous solubility and reduce toxicity .
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
Q. How can selectivity against structurally related off-targets (e.g., TRP channels) be validated?
- Methodological Answer :
- Patch-Clamp Electrophysiology : Test compound effects on TRPC3, TRPV4, etc., in transfected HEK cells .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [3H]-U-73122) to assess direct competition .
- Transcriptomic Analysis : Perform RNA-seq on treated cells to identify unintended pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
